beta-Tocopherol

Description

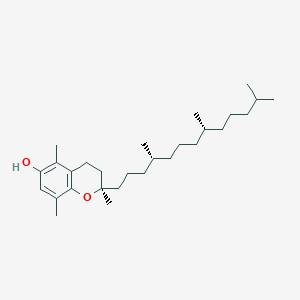

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVKWNUPNGFDFJ-DQCZWYHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873424, DTXSID30884931 | |

| Record name | DL-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R,R)-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

148-03-8, 16698-35-4 | |

| Record name | β-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16698-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016698354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R,R)-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K9365K9PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-TOCOPHEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U6A490501 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Antioxidant Mechanism of Beta-Tocopherol in Lipid Bilayers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Beta-tocopherol, a key member of the vitamin E family, plays a crucial role in protecting biological membranes from oxidative damage. Embedded within the lipid bilayer, it acts as a potent chain-breaking antioxidant, neutralizing lipid peroxyl radicals and thus inhibiting the propagation of lipid peroxidation. This guide provides a comprehensive overview of the core antioxidant mechanism of this compound, detailing its chemical reactions, kinetics, and the experimental methodologies used to elucidate its function. Particular emphasis is placed on its activity within the context of a lipid bilayer, a complex environment that significantly influences its antioxidant efficacy.

Core Antioxidant Mechanism of this compound

The primary antioxidant function of this compound (β-TOH) in a lipid bilayer is to intercept and neutralize lipid peroxyl radicals (LOO•), which are the key propagators of lipid peroxidation. This process can be broken down into several key steps:

-

Initiation: The process begins with the formation of a lipid radical (L•) from a polyunsaturated fatty acid (LH) within the membrane, often initiated by reactive oxygen species (ROS). This lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•).

-

Propagation: The highly reactive LOO• can then abstract a hydrogen atom from an adjacent unsaturated lipid molecule (LH), generating a new lipid radical (L•) and a lipid hydroperoxide (LOOH). This creates a self-propagating chain reaction that can cause significant damage to the membrane.

-

Termination by this compound: this compound, residing within the lipid bilayer with its chromanol head group near the membrane-water interface, terminates this chain reaction by donating the hydrogen atom from its phenolic hydroxyl group to the lipid peroxyl radical. This reaction is highly favorable due to the relatively weak O-H bond in the chromanol ring[1].

LOO• + β-TOH → LOOH + β-TO•

-

Formation of the Beta-Tocopheroxyl Radical: This hydrogen donation results in the formation of a lipid hydroperoxide (LOOH) and a beta-tocopheroxyl radical (β-TO•). The β-TO• is significantly less reactive than the LOO• radical due to the delocalization of the unpaired electron across the chromanol ring structure, preventing it from abstracting hydrogen from other lipid molecules and thus breaking the peroxidation chain[2].

-

Regeneration of this compound: The beta-tocopheroxyl radical can be recycled back to its active antioxidant form through interaction with other antioxidants, most notably ascorbate (Vitamin C) at the membrane-water interface. Ascorbate donates a hydrogen atom to the β-TO•, regenerating β-TOH and forming the ascorbyl radical, which is then further processed in the aqueous phase[3][4][5][6]. This synergistic interaction significantly enhances the overall antioxidant capacity of the membrane system.

Diagram: Antioxidant Mechanism of this compound

Caption: Radical scavenging by β-tocopherol in a lipid bilayer.

Quantitative Data on Antioxidant Activity

The antioxidant activity of tocopherols can be quantified by their reaction rate constants (k) with peroxyl radicals. While α-tocopherol is generally the most studied, comparative data highlights the significant antioxidant potential of β-tocopherol.

| Tocopherol Isomer | Relative Antioxidant Activity (in vitro) | Second-Order Rate Constant (k) with Phenoxyl Radical (M⁻¹s⁻¹) in Ethanol |

| α-Tocopherol | 1.00 | (5.12 ± 0.36) x 10³[7] |

| β-Tocopherol | 0.44 | (2.24 ± 0.04) x 10³ [7] |

| γ-Tocopherol | 0.47 | (2.42 ± 0.16) x 10³[7] |

| δ-Tocopherol | 0.10 | (0.51 ± 0.01) x 10³[7] |

Note: The relative antioxidant activities can vary depending on the experimental system.

The rate constant for the regeneration of the α-tocopheroxyl radical by ascorbate in dimyristoylphosphatidylcholine bilayers has been measured to be approximately 3 x 10⁵ M⁻¹s⁻¹[3]. While specific data for β-tocopherol regeneration is less common, the structural similarities suggest a comparable, albeit potentially slightly slower, reaction rate.

Experimental Protocols

Preparation of Liposomes as a Model Membrane System

This protocol describes the preparation of unilamellar liposomes, which serve as a simplified model of a biological membrane for studying lipid peroxidation.

Materials:

-

Phosphatidylcholine (or other desired phospholipid)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Sonicator (probe or bath) or Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the desired amount of phospholipid and this compound (at the desired molar ratio) in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing vigorously. This will form multilamellar vesicles (MLVs).

-

To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator until the suspension becomes clear.

-

For a more uniform size distribution of large unilamellar vesicles (LUVs), subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

-

Store the prepared liposomes at 4°C and use them within a few days.

Diagram: Liposome Preparation Workflow

Caption: Workflow for preparing unilamellar liposomes.

Lipid Peroxidation Inhibition Assay using Thiobarbituric Acid Reactive Substances (TBARS)

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

-

Liposome suspension (prepared as in 3.1)

-

Peroxidation initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a water-soluble radical initiator)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures containing the liposome suspension, with and without this compound.

-

Add the peroxidation initiator (e.g., AAPH) to each mixture to a final desired concentration.

-

Incubate the mixtures at 37°C for a defined period (e.g., 1-4 hours).

-

Stop the reaction by adding TCA solution to precipitate proteins and other macromolecules.

-

Centrifuge the mixture to pellet the precipitate.

-

Transfer the supernatant to a new tube.

-

Add the TBA solution to the supernatant.

-

Heat the mixture in a boiling water bath for a defined period (e.g., 15-30 minutes) to allow the formation of the MDA-TBA adduct, which has a characteristic pink color.

-

Cool the samples to room temperature.

-

Measure the absorbance of the solution at approximately 532 nm.

-

Prepare a standard curve using a known concentration range of an MDA standard to quantify the amount of TBARS.

-

The inhibition of lipid peroxidation is calculated by comparing the TBARS formation in the presence and absence of this compound.

Diagram: TBARS Assay Workflow

Caption: Workflow for the TBARS lipid peroxidation assay.

Synergistic Interactions

The antioxidant effectiveness of this compound in a biological membrane is significantly enhanced by its interaction with other antioxidants, particularly ascorbate (Vitamin C). This synergistic relationship is crucial for maintaining a robust antioxidant defense system.

Diagram: Synergistic Interaction of this compound and Ascorbate

Caption: Regeneration of β-tocopherol by ascorbate.

Conclusion

This compound is an integral and effective component of the antioxidant network that protects lipid bilayers from oxidative stress. Its mechanism of action, centered on the donation of a hydrogen atom to lipid peroxyl radicals, effectively terminates the chain reaction of lipid peroxidation. The efficacy of this compound is further amplified through synergistic interactions with other antioxidants like ascorbate. Understanding the quantitative aspects of its antioxidant activity and the experimental methodologies to assess it is crucial for researchers in the fields of biochemistry, nutrition, and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the vital role of this compound in maintaining membrane integrity and cellular health.

References

- 1. courses.washington.edu [courses.washington.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reaction of ascorbate with the alpha-tocopheroxyl radical in micellar and bilayer membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stopped-flow investigation of antioxidant activity of tocopherols. | Semantic Scholar [semanticscholar.org]

A Comparative Analysis of the Biological Activity of Beta-Tocopherol and Other Tocopherol Isomers: An In-depth Technical Guide

Introduction

Vitamin E is an essential fat-soluble nutrient that plays a critical role in human health, primarily through its antioxidant functions. The term "Vitamin E" encompasses a family of eight structurally related compounds: four tocopherols (alpha, beta, gamma, delta) and four tocotrienols.[1][2][3][4] While alpha-tocopherol is the most abundant and biologically active form in the human body, responsible for preventing clinical deficiency symptoms, emerging research has highlighted the unique and significant biological activities of the other isomers.[1][5][6] This guide provides a detailed comparative analysis of the biological activities of beta-tocopherol versus its alpha, gamma, and delta counterparts, focusing on the structural, metabolic, and functional differences that define their roles in human physiology. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the nuanced bioactivity within the tocopherol family.

The fundamental difference between the tocopherol isomers lies in the number and position of methyl groups on the chromanol ring of the molecule.[7][8] These subtle structural variations have profound implications for their bioavailability, antioxidant capacity, and anti-inflammatory properties.

Bioavailability, Metabolism, and the Alpha-Tocopherol Transfer Protein (α-TTP)

The differential bioavailability of tocopherol isomers is the primary determinant of their in vivo concentrations and, consequently, their classical "Vitamin E activity." This process is governed by the hepatic alpha-tocopherol transfer protein (α-TTP).[6][7][9]

After absorption in the intestine, all vitamin E forms are transported to the liver within chylomicrons.[3][7] In the liver, α-TTP, a cytosolic protein, preferentially binds to α-tocopherol and facilitates its incorporation into nascent very-low-density lipoproteins (VLDLs).[1][7][10] These VLDLs are then secreted into the bloodstream, delivering α-tocopherol to peripheral tissues.[1]

Isomers other than alpha-tocopherol, including this compound, have a much lower affinity for α-TTP.[6][7] This lack of recognition leads to their rapid metabolism and excretion.[6][7] The primary metabolic pathway involves side-chain degradation initiated by cytochrome P450-dependent ω-hydroxylation (specifically by the enzyme CYP4F2), followed by β-oxidation, to form water-soluble carboxychromanol metabolites (CEHCs) that are excreted in the urine.[3][7][11]

Data Presentation: α-TTP Binding and Biological Activity

The preferential binding by α-TTP directly correlates with the traditionally defined biological activity of each isomer. Alpha-tocopherol is the standard, with 100% activity.

| Isomer | Number of Methyl Groups | Relative Binding Affinity to α-TTP (%)[6] | Relative Biological Activity (%)[6] |

| Alpha (α)-Tocopherol | 3 | 100 | 100 |

| Beta (β)-Tocopherol | 2 | 38 | 50 |

| Gamma (γ)-Tocopherol | 2 | 9 | 10 |

| Delta (δ)-Tocopherol | 1 | 2 | 3 |

Comparative Biological Activities

While α-TTP affinity dictates plasma and tissue concentrations, it does not fully represent the complete spectrum of biological actions. Non-alpha isomers possess unique properties, particularly in antioxidant and anti-inflammatory pathways, that are independent of their retention in the body.

Antioxidant Activity

All tocopherols function as chain-breaking antioxidants by donating a hydrogen atom from the hydroxyl (-OH) group on their chromanol ring to neutralize lipid peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation in cell membranes.[4][7]

-

Reactive Oxygen Species (ROS) Scavenging: In vitro studies suggest that the antioxidant activity against ROS increases as the number of methyl groups on the chromanol ring decreases. This would imply an order of activity of δ > γ > β > α.[12] However, α-tocopherol is considered the most potent scavenger of lipid peroxyl radicals in vivo, largely due to its higher concentration in membranes.[4]

-

Reactive Nitrogen Species (RNS) Scavenging: A critical distinction lies in the ability to neutralize RNS, such as peroxynitrite (ONOO⁻). Gamma- and delta-tocopherol are significantly more effective at trapping these nitrogen-based radicals than alpha-tocopherol.[2][5][12][13] This is because the unsubstituted C-5 position on the chromanol ring of γ- and δ-tocopherol is susceptible to nitrosation, a pathway not available to α-tocopherol. This function is crucial for mitigating nitrosative stress, which is implicated in chronic inflammation and neurodegenerative diseases.[5][13]

| Isomer | ROS Scavenging (in vitro) | RNS Scavenging | Key Antioxidant Feature |

| Alpha (α)-Tocopherol | Potent lipid peroxyl radical scavenger[4] | Weak[13] | Highest in vivo concentration and retention.[6] |

| Beta (β)-Tocopherol | Moderate[14] | Moderate | Intermediate activity. |

| Gamma (γ)-Tocopherol | High | Strong[5][12][13] | Traps RNS via nitrosation at the C-5 position.[5] |

| Delta (δ)-Tocopherol | Highest[12][15] | Strong[14] | Considered the most potent in vitro scavenger.[15] |

Anti-inflammatory Activity

Recent evidence strongly indicates that non-alpha-tocopherol isomers possess potent anti-inflammatory properties that are distinct from and, in some cases, superior to those of alpha-tocopherol.[2][16][17]

-

Inhibition of Eicosanoid Synthesis: Gamma-tocopherol and its primary metabolite, γ-CEHC, have been shown to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) activities.[2][5][11] This action reduces the production of pro-inflammatory mediators like prostaglandin E2 (PGE₂) and leukotrienes.[2][16] Alpha-tocopherol does not share this COX-inhibitory activity.[11]

-

Modulation of Signaling Pathways: Gamma- and delta-tocopherol can suppress pro-inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways.[2] These pathways control the expression of numerous genes involved in the inflammatory response, such as those for cytokines and adhesion molecules.[2][12]

Experimental Protocols

Accurate assessment of the biological activities of tocopherol isomers requires robust and standardized experimental methodologies.

General Workflow for Antioxidant Activity Assessment

The following diagram outlines a typical workflow for comparing the in vitro antioxidant capacity of different tocopherol isomers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This common spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[18][19]

-

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, it loses its color, and the change in absorbance is proportional to the radical scavenging activity of the compound.[18][19]

-

Reagents and Equipment:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol).

-

Tocopherol isomer stock solutions of known concentrations.

-

Methanol or ethanol (as solvent and blank).

-

UV-Vis Spectrophotometer.

-

Micropipettes and cuvettes.

-

-

Procedure:

-

Prepare a series of dilutions for each tocopherol isomer.

-

Add a fixed volume of the DPPH solution (e.g., 2 mL) to a cuvette.

-

Add a small volume of the tocopherol sample or standard (e.g., 10-50 µL) to the DPPH solution. A control sample is prepared using the solvent instead of the antioxidant.

-

Mix the solution thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).[20]

-

Measure the absorbance of the solution at 517 nm against a blank.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The results can be expressed as an IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).[20]

-

Principle: ABTS is oxidized using potassium persulfate to generate the ABTS•⁺ radical, which is blue-green and has a characteristic absorbance at 734 nm. In the presence of a hydrogen-donating antioxidant, the radical cation is reduced, and the solution is decolorized. This assay is applicable to both hydrophilic and lipophilic antioxidants.[20][21]

-

Reagents and Equipment:

-

ABTS solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

Ethanol or phosphate-buffered saline (PBS) for dilution.

-

Tocopherol isomer stock solutions.

-

Trolox (a water-soluble vitamin E analog) as a standard.

-

UV-Vis Spectrophotometer.

-

-

Procedure:

-

Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[20]

-

Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol) to obtain a working solution with an absorbance of ~0.70 at 734 nm.

-

Add a fixed volume of the ABTS•⁺ working solution (e.g., 2 mL) to a cuvette.

-

Add a small volume of the tocopherol sample or Trolox standard (e.g., 20 µL).

-

Mix and incubate at room temperature for a defined time (e.g., 6 minutes).[20]

-

Measure the absorbance at 734 nm.

-

The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of the Trolox standard.

-

Summary and Conclusion

The biological activity of tocopherol isomers is a complex interplay between bioavailability, governed by α-TTP, and inherent chemical reactivity. While α-tocopherol is correctly identified as the most important isomer for meeting human vitamin E requirements due to its preferential retention, this perspective overlooks the unique and potent bioactivities of its counterparts. This compound holds an intermediate position in terms of both α-TTP affinity and, consequently, classical vitamin E activity. However, the standout properties belong to gamma- and delta-tocopherol.

| Feature | α-Tocopherol | β-Tocopherol | γ-Tocopherol | δ-Tocopherol |

| Structure | Trimethylated | Dimethylated | Dimethylated | Monomethylated |

| α-TTP Affinity | Highest (100%)[6] | Moderate (~38%)[6] | Low (~9%)[6] | Very Low (~2%)[6] |

| In Vivo Retention | High | Low | Very Low | Very Low |

| Vitamin E Activity | 100%[6] | ~50%[6] | ~10%[6] | ~3%[6] |

| RNS Scavenging | Weak | Moderate | Strong[5][13] | Strong[14] |

| Anti-inflammatory | Modest effects[22] | Under-investigated | Strong (COX/LOX inhibition)[5][11] | Strong (COX/LOX inhibition)[2] |

References

- 1. books.rsc.org [books.rsc.org]

- 2. Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin E - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. TTPA alpha tocopherol transfer protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. The tocopherol transfer protein mediates vitamin E trafficking between cerebellar astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gamma-tocopherol, the major form of vitamin E in the US diet, deserves more attention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. neuroreserve.com [neuroreserve.com]

- 14. caringsunshine.com [caringsunshine.com]

- 15. fitnessrec.com [fitnessrec.com]

- 16. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Beta-Tocopherol: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-tocopherol, a key isomer of the vitamin E family, is a lipid-soluble antioxidant synthesized exclusively by photosynthetic organisms. While often found in lower concentrations than its alpha- and gamma-counterparts, this compound contributes to the overall vitamin E activity and antioxidant capacity of various natural products. This technical guide provides an in-depth overview of the natural sources, distribution within plant tissues, and biosynthetic pathways of this compound. Furthermore, it details the experimental protocols for its extraction and quantification and illustrates key biological and experimental processes through comprehensive diagrams. This document serves as a critical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering foundational knowledge for further investigation and application of this compound.

Natural Sources and Distribution of this compound

This compound is found across a variety of plant-based foods, particularly in nuts, seeds, and their derived oils. Its concentration, however, is often significantly lower than that of γ-tocopherol and α-tocopherol. In many analytical procedures using reversed-phase High-Performance Liquid Chromatography (HPLC), β- and γ-tocopherols co-elute, leading to their quantification as a combined value.[1][2][3] Normal-phase HPLC is required for their separation.[4]

Tocopherols are primarily synthesized and localized in the plastids of plant cells.[5] Their distribution varies significantly between different plant tissues; for instance, α-tocopherol is the most abundant form in leaves, whereas γ-tocopherol typically dominates in seeds.[6] this compound, alongside delta-tocopherol, is generally present in smaller quantities in these tissues.

Quantitative Data

The following tables summarize the concentration of this compound in various natural sources. It is important to note that values can vary significantly based on cultivar, geographical origin, growing conditions, and analytical methodology.[7]

Table 1: this compound Content in Nuts and Seeds

| Food Source | This compound (mg/kg) | Notes |

| Walnuts (Juglans regia L.) | Present, but not individually quantified | γ-tocopherol was the major compound (172.6 to 262.0 mg/kg).[7] |

| Poppy Seed | 83 mg/kg (approx. 8.3 mg/100g) | High concentration compared to many other sources.[6] |

| Wocas (Yellow Pond Lily Seeds) | 64.9 mg/kg (approx. 6.49 mg/100g) | A significant source of this compound.[6] |

Table 2: this compound Content in Processed Foods

| Food Source | This compound (mg/kg) | Notes |

| Potato Chips, lightly salted | 104.6 mg/kg (approx. 10.46 mg/100g) | Processing and fortification can influence levels.[6] |

| Egg Rolls, pork, refrigerated, heated | 24.2 mg/kg (approx. 2.42 mg/100g) | [6] |

| Salami, dry or hard, pork, beef | 20.1 mg/kg (approx. 2.01 mg/100g) | [6] |

Note: Data for vegetable oils often combines beta- and gamma-tocopherol. Normal-phase chromatography is required for accurate, separate quantification.

Biosynthesis and Biological Role

Tocopherols are synthesized in plastids through a complex pathway involving precursors from both the shikimate and methylerythritol phosphate (MEP) pathways.

Tocopherol Biosynthesis Pathway

The biosynthesis of all tocopherol isomers, including this compound, originates from the condensation of homogentisic acid (HGA) and phytyl diphosphate (PDP). The subsequent methylation and cyclization steps determine the final isomer. The enzyme γ-tocopherol methyltransferase (γ-TMT), encoded by the VTE4 gene, is a critical enzyme in this final stage. It catalyzes the methylation of δ-tocopherol to β-tocopherol and γ-tocopherol to α-tocopherol.

Antioxidant Function

The primary role of all tocopherols, including this compound, is to act as lipid-soluble antioxidants. They protect cell membranes from damage by scavenging lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. The hydroxyl group on the chromanol ring donates a hydrogen atom to neutralize free radicals. While α-tocopherol is considered the most biologically active form, other isomers like this compound also contribute to the overall antioxidant defense system.[8]

Experimental Protocols

Accurate quantification of this compound requires robust extraction and analytical methods. The choice of method is critical, especially for separating it from the more abundant γ-tocopherol.

Extraction of Tocopherols from Plant Material (General Protocol)

This protocol is a generalized procedure. Optimization may be required depending on the specific matrix.

-

Sample Preparation: Homogenize 1-2 grams of fresh or freeze-dried plant material (e.g., seeds, nuts) into a fine powder.

-

Solvent Extraction:

-

To the powdered sample, add 10 mL of a solvent mixture, such as hexane/isopropanol (3:2, v/v) or methanol/acetonitrile/isopropanol (55:40:5 v/v %).[9]

-

To prevent oxidation during extraction, an antioxidant like butylated hydroxytoluene (BHT) can be added to the solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

The extraction can be enhanced by sonication for 15-20 minutes in a water bath.

-

-

Phase Separation:

-

Centrifuge the mixture at 3,000-5,000 x g for 10 minutes to pellet the solid material.

-

Carefully transfer the supernatant (containing the lipid-soluble compounds) to a clean tube.

-

-

Drying and Reconstitution:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the lipid residue in a known volume (e.g., 1-2 mL) of the HPLC mobile phase.

-

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis to remove any particulate matter.

Quantification by High-Performance Liquid Chromatography (HPLC)

Normal-Phase HPLC is the preferred method for the separation and individual quantification of β- and γ-tocopherol.

-

Instrumentation: HPLC system equipped with a fluorescence detector (FLD) or a Diode-Array Detector (DAD). FLD offers higher sensitivity and selectivity.

-

Column: Normal-Phase Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A non-polar mobile phase, typically a mixture of n-hexane and an alcohol like isopropanol or ethyl acetate. An example is n-hexane/isopropanol (99:1, v/v).[10]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection:

-

Quantification: Create a calibration curve using certified standards of α-, β-, γ-, and δ-tocopherol of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.

Conclusion

This compound is a naturally occurring form of vitamin E with a widespread but relatively low-level distribution in the plant kingdom, particularly in nuts and seeds. Its biosynthesis is intricately linked with that of other tocopherol isomers, sharing key enzymatic steps. While its specific biological signaling pathways are less defined than those of α-tocopherol, its role as a potent lipid-soluble antioxidant is well-established. Accurate quantification of this compound presents an analytical challenge due to its frequent co-elution with γ-tocopherol, necessitating the use of normal-phase chromatography for precise measurement. The data and protocols presented in this guide offer a comprehensive foundation for researchers and professionals aiming to explore the therapeutic and nutritional potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. redalyc.org [redalyc.org]

- 3. aocs.org [aocs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. shimadzu.com [shimadzu.com]

- 6. medindia.net [medindia.net]

- 7. Vitamin E composition of walnuts (Juglans regia L.): a 3-year comparative study of different cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection | MDPI [mdpi.com]

The Role of Beta-Tocopherol in Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E, a critical fat-soluble antioxidant, comprises a family of eight naturally occurring compounds: four tocopherols (α, β, γ, δ) and four tocotrienols. While alpha-tocopherol is the most abundant and biologically active form in humans, other isoforms, including beta-tocopherol, play distinct roles in maintaining the integrity and function of cellular membranes. This technical guide provides an in-depth exploration of the core functions of this compound within the lipid bilayer, focusing on its antioxidant capacity, influence on membrane dynamics, and involvement in cellular signaling pathways.

Antioxidant Function of this compound in Cellular Membranes

The primary and most well-understood function of tocopherols is the protection of polyunsaturated fatty acids (PUFAs) within cellular membranes from lipid peroxidation.[1] this compound, like its counterparts, is an effective scavenger of lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.

Mechanism of Action

The antioxidant activity of tocopherols stems from the ability of the hydroxyl group on the chromanol ring to donate a hydrogen atom to a lipid peroxyl radical (LOO•), neutralizing it and forming a lipid hydroperoxide (LOOH) and a tocopheroxyl radical.[2] This tocopheroxyl radical is relatively stable and can be recycled back to its active form by other antioxidants, such as ascorbic acid.

Signaling Pathway: Lipid Peroxidation and Tocopherol Intervention

Comparative Antioxidant Activity

While all tocopherols exhibit antioxidant properties, their relative efficiencies can vary. This variation is attributed to the number and position of methyl groups on the chromanol ring, which influences their chemical reactivity and interaction with the membrane. Although alpha-tocopherol is generally considered the most potent in vivo, in vitro studies in model systems have shown that other isoforms, including this compound, possess significant antioxidant activity.

| Tocopherol Isoform | Relative Antioxidant Activity (in vitro) | Key Structural Feature |

| Alpha (α) | 100% (Reference) | 3 methyl groups (5, 7, 8 positions) |

| Beta (β) | ~50-70% of alpha | 2 methyl groups (5, 8 positions) |

| Gamma (γ) | ~70-80% of alpha | 2 methyl groups (7, 8 positions) |

| Delta (δ) | ~20-30% of alpha | 1 methyl group (8 position) |

| Note: Relative activities can vary depending on the experimental system and the method of inducing oxidation. |

Influence of this compound on Membrane Fluidity and Stability

Beyond its antioxidant role, this compound can influence the physical properties of the cell membrane, including its fluidity and stability. The insertion of the amphipathic tocopherol molecule into the lipid bilayer can alter the packing of phospholipids.

Effect on Membrane Fluidity

Membrane fluidity is crucial for various cellular processes, including the function of membrane-bound enzymes and receptors. The effect of tocopherols on membrane fluidity is complex and can depend on the composition of the membrane and the temperature. Generally, at physiological temperatures, tocopherols tend to decrease membrane fluidity by restricting the motion of the fatty acyl chains of phospholipids.

Table 2: Comparative Effects of Tocopherols on Membrane Fluidity

| Tocopherol Isoform | Effect on Membrane Fluidity (Fluorescence Anisotropy) |

| Alpha (α) | Increased anisotropy (decreased fluidity)[3] |

| Beta (β) | Similar but potentially less pronounced effect than alpha |

| Gamma (γ) | Increased anisotropy (decreased fluidity) |

| Delta (δ) | Increased anisotropy (decreased fluidity) |

| Data for this compound is less abundant in the literature compared to alpha- and gamma-tocopherol. |

This compound in Cellular Signaling

Recent research has unveiled that tocopherols are not merely passive antioxidants but can also actively modulate cellular signaling pathways. This non-antioxidant function is often specific to the isoform.

Protein Kinase C (PKC) Pathway

One of the most studied signaling roles of tocopherols is the regulation of Protein Kinase C (PKC), a family of enzymes involved in cell proliferation, differentiation, and apoptosis. Alpha-tocopherol has been shown to inhibit the activity of PKCα.[4] In contrast, studies have indicated that this compound, despite its similar antioxidant capabilities, does not inhibit PKC activity.[4] This highlights a crucial functional divergence between these two isoforms.

Signaling Pathway: Differential Regulation of PKC by Tocopherol Isoforms

Experimental Protocols

This section outlines key experimental methodologies for investigating the function of this compound in cellular membranes.

Assessment of Antioxidant Activity in Erythrocyte Ghost Membranes

This protocol is adapted for the study of this compound's ability to inhibit lipid peroxidation in a biologically relevant membrane system.

Experimental Workflow: TBARS Assay in Erythrocyte Ghosts

Detailed Methodology:

-

Preparation of Erythrocyte Ghosts: Isolate erythrocytes from whole blood by centrifugation. Lyse the cells in a hypotonic buffer and wash repeatedly to remove hemoglobin, resulting in a suspension of erythrocyte ghost membranes.[5]

-

Incorporation of this compound: Prepare solutions of this compound at various concentrations. Incubate the erythrocyte ghost suspension with the this compound solutions to allow for its incorporation into the membranes.

-

Induction of Lipid Peroxidation: Induce oxidative stress using a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or a Fenton reaction system (e.g., FeSO₄/H₂O₂).[5]

-

TBARS Assay:

-

Stop the peroxidation reaction and precipitate proteins with trichloroacetic acid (TCA).

-

Centrifuge to collect the supernatant.

-

Add thiobarbituric acid (TBA) to the supernatant and heat at 95°C. This reaction forms a colored adduct with malondialdehyde (MDA), a product of lipid peroxidation.[6]

-

Measure the absorbance of the solution at 532 nm.

-

Quantify the amount of MDA formed by comparing the absorbance to a standard curve.

-

Measurement of Membrane Fluidity using Fluorescence Polarization

This protocol utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to assess changes in membrane fluidity upon the incorporation of this compound.

Detailed Methodology:

-

Liposome Preparation: Prepare unilamellar liposomes from a desired phospholipid composition (e.g., dipalmitoylphosphatidylcholine, DPPC) by methods such as extrusion or sonication.

-

Incorporation of this compound and DPH: Incorporate this compound into the liposomes at various molar ratios during their preparation. Subsequently, label the liposomes with DPH by incubation.[7]

-

Fluorescence Anisotropy Measurement:

-

Excite the DPH-labeled liposomes with vertically polarized light (e.g., at 360 nm).

-

Measure the intensity of the emitted fluorescence in both the vertical (Ivv) and horizontal (Ivh) planes (e.g., at 430 nm).[8]

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where G is an instrument-specific correction factor.

-

An increase in fluorescence anisotropy indicates a decrease in the rotational mobility of DPH, which corresponds to a decrease in membrane fluidity.

-

Conclusion

This compound is an integral component of the cellular antioxidant defense system within membranes. While its antioxidant capacity is well-recognized, its distinct role in cellular signaling, particularly its lack of inhibition of Protein Kinase Cα, distinguishes it from the more abundant alpha-tocopherol. Further research is warranted to fully elucidate the quantitative impact of this compound on membrane fluidity and to explore its potential involvement in other signaling pathways. The experimental protocols detailed herein provide a framework for researchers and drug development professionals to further investigate the multifaceted functions of this important vitamin E isoform.

References

- 1. Retinoid - Wikipedia [en.wikipedia.org]

- 2. The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used | MDPI [mdpi.com]

- 3. Membrane-stabilizing effect of vitamin E: effect of alpha-tocopherol and its model compounds on fluidity of lecithin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

In Vivo Bioavailability and Metabolism of β-Tocopherol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo bioavailability and metabolism of β-tocopherol, one of the eight naturally occurring forms of vitamin E. While research has predominantly focused on α- and γ-tocopherol, this document synthesizes the available scientific literature to present a detailed understanding of β-tocopherol's absorption, distribution, metabolism, and excretion. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of vitamin E and the development of related therapeutic agents.

Introduction to β-Tocopherol

β-Tocopherol is a lipid-soluble antioxidant characterized by a chromanol ring with methyl groups at the 5- and 8-positions and a saturated phytyl tail. Although present in the diet, its in vivo concentrations are significantly lower than that of α-tocopherol. This disparity is primarily attributed to the selective binding of α-tocopherol by the hepatic α-tocopherol transfer protein (α-TTP), which facilitates its incorporation into very-low-density lipoproteins (VLDLs) for systemic distribution. Other tocopherol isoforms, including β-tocopherol, have a lower affinity for α-TTP and are more readily metabolized and excreted.

In Vivo Bioavailability of β-Tocopherol

The in vivo bioavailability of β-tocopherol is considerably lower than that of α-tocopherol. While specific quantitative data for β-tocopherol's bioavailability is limited in the scientific literature, its reduced affinity for the α-tocopherol transfer protein (α-TTP) is a key determinant of its lower systemic levels.

Comparative Bioavailability of Tocopherol Isomers

Studies comparing the various tocopherol isomers consistently demonstrate the preferential retention of α-tocopherol in the body. The binding affinity of α-TTP for different tocopherols follows the general order: α-tocopherol > β-tocopherol > γ-tocopherol > δ-tocopherol. This selective process in the liver leads to the enrichment of α-tocopherol in plasma and tissues, while other isomers are more rapidly metabolized.

Table 1: Relative Binding Affinities of Tocopherol Isomers to α-Tocopherol Transfer Protein (α-TTP)

| Tocopherol Isomer | Relative Binding Affinity (%) |

| α-Tocopherol | 100 |

| β-Tocopherol | 38 |

| γ-Tocopherol | 9 |

| δ-Tocopherol | 2 |

Note: Data represents a compilation from multiple in vitro studies and serves as an indicator of the in vivo selectivity of α-TTP.

Factors Influencing Absorption

The intestinal absorption of all tocopherols, including β-tocopherol, is a complex process influenced by several factors:

-

Dietary Fat: The presence of fat in a meal is crucial for the solubilization of tocopherols into micelles, facilitating their absorption across the intestinal lumen.

-

Food Matrix: The composition of the food matrix can impact the release and subsequent absorption of tocopherols.

-

Competition with other Tocopherols: The presence of other tocopherol isomers can influence the absorption of β-tocopherol, although the intestine does not appear to have a strong discriminatory mechanism at the initial uptake stage.

In Vivo Metabolism of β-Tocopherol

Once absorbed and delivered to the liver, β-tocopherol that is not selected by α-TTP for systemic distribution undergoes metabolic degradation. The primary metabolic pathway for tocopherols is initiated by ω-hydroxylation of the phytyl tail, a reaction catalyzed by the cytochrome P450 enzyme CYP4F2.

Metabolic Pathway

The metabolism of β-tocopherol follows the general pathway established for other tocopherols:

-

ω-Hydroxylation: The terminal methyl group of the phytyl tail is hydroxylated by CYP4F2 to form 13'-hydroxy-β-chromanol.

-

Oxidation: The hydroxyl group is further oxidized to a carboxylic acid, yielding 13'-carboxy-β-chromanol.

-

β-Oxidation: The shortened phytyl tail then undergoes a series of β-oxidation cycles, progressively shortening the side chain by two- or three-carbon units. This process generates a series of intermediate metabolites.

-

Final Metabolite: The end product of this metabolic cascade is 2,7-dimethyl-2-(β-carboxyethyl)-6-hydroxychroman (β-CEHC), which is water-soluble and can be excreted in the urine.

Excretion of Metabolites

The primary route of elimination for β-tocopherol metabolites is through the urine. The final water-soluble metabolite, β-CEHC, is excreted, often after conjugation with glucuronic acid. Unmetabolized β-tocopherol that is not absorbed in the intestine is eliminated in the feces.

Table 2: Excretion of Tocopherol Forms and Metabolites

| Compound | Primary Excretion Route | Form |

| Unmetabolized β-Tocopherol | Feces | Unchanged |

| β-Carboxyethyl Hydroxychroman (β-CEHC) | Urine | Free and Conjugated |

| Intermediate Carboxychromanols | Feces and Urine | - |

Experimental Protocols

This section details common methodologies used in the in vivo study of tocopherol bioavailability and metabolism.

In Vivo Bioavailability Study in a Rodent Model

A standard protocol for assessing the bioavailability of tocopherols in rats or mice is outlined below.

Materials:

-

Male Wistar or Sprague-Dawley rats (8-10 weeks old)

-

β-tocopherol standard

-

Carrier oil (e.g., corn oil, olive oil)

-

Gavage needles

-

Blood collection supplies (e.g., heparinized tubes)

-

Homogenizer for tissue preparation

-

HPLC system with fluorescence or electrochemical detection

Methodology:

-

Animal Acclimatization: House animals in a controlled environment with free access to standard chow and water for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight (12-18 hours) before dosing to ensure an empty stomach, with continued access to water.

-

Dosing: Prepare a formulation of β-tocopherol in a suitable carrier oil. Administer a single oral dose via gavage. The volume administered should not exceed 10 mL/kg body weight.[1]

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours) post-dosing.

-

Tissue Harvesting: At the end of the study period, euthanize the animals and harvest relevant tissues such as the liver, adipose tissue, brain, and heart.

-

Sample Preparation:

-

Plasma: Centrifuge blood samples to separate plasma.

-

Tissues: Homogenize tissue samples in a suitable buffer.

-

-

Extraction: Extract tocopherols from plasma and tissue homogenates using a solvent extraction method (e.g., with hexane or a mixture of ethanol and hexane).

-

HPLC Analysis: Quantify the concentration of β-tocopherol and its metabolites in the extracts using a validated HPLC method.

HPLC Analysis of β-Tocopherol and its Metabolites

High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of tocopherols and their metabolites in biological matrices.

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven

-

C18 reverse-phase column

-

Fluorescence detector (FLD) or Electrochemical detector (ECD)

Typical HPLC Conditions:

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection:

-

Fluorescence: Excitation at ~295 nm and emission at ~330 nm.[2]

-

Electrochemical: Applied potential suitable for the oxidation of tocopherols.

-

-

Quantification: Use of an external standard curve with a certified β-tocopherol standard. An internal standard (e.g., tocol) is often used to correct for extraction efficiency.

Conclusion

The in vivo bioavailability of β-tocopherol is significantly lower than that of α-tocopherol, a phenomenon primarily governed by the selective action of the hepatic α-tocopherol transfer protein. Following absorption, β-tocopherol is readily metabolized in the liver via a pathway involving ω-hydroxylation and subsequent β-oxidation, leading to the formation of water-soluble metabolites that are excreted in the urine. While specific quantitative data for β-tocopherol remains an area for further research, the established principles of tocopherol metabolism provide a solid framework for understanding its in vivo fate. The experimental protocols detailed in this guide offer a robust starting point for researchers seeking to further investigate the bioavailability and metabolism of β-tocopherol and other vitamin E isomers.

References

Synergistic Antioxidant Effects of Tocopherol Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synergistic antioxidant effects of different tocopherol isoforms. Vitamin E is not a single molecule but a family of eight related compounds, divided into two subgroups: tocopherols and tocotrienols. Within the tocopherol subgroup, the alpha (α), beta (β), gamma (γ), and delta (δ) isoforms exhibit distinct and often complementary antioxidant activities. While α-tocopherol is the most abundant and well-studied form, emerging research highlights the superior protective effects of tocopherol mixtures, suggesting a complex interplay between the different isoforms. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways that characterize these synergistic interactions.

Quantitative Analysis of Synergistic Antioxidant Activity

The antioxidant efficacy of individual tocopherol isoforms and their mixtures can be quantified using various in vitro assays. These assays measure the capacity of antioxidants to scavenge free radicals or inhibit lipid peroxidation. The data consistently demonstrate that mixtures of tocopherols often exhibit greater antioxidant activity than would be predicted from the sum of their individual effects, a phenomenon known as synergy.

Table 1: Inhibition of Lipid Peroxidation by α-Tocopherol and Mixed Tocopherols in Human Erythrocytes

| Tocopherol Concentration (µM) | α-Tocopherol (% Inhibition of TBARS) | Mixed Tocopherols (% Inhibition of TBARS) |

| 30 | ~15% | ~35% |

| 60 | ~25% | ~55% |

| 120 | ~40% | ~70% |

TBARS (Thiobarbituric Acid Reactive Substances) are markers of lipid peroxidation. Data compiled from studies on hydrogen peroxide-induced lipid peroxidation in human erythrocytes. A study on this topic indicates that a mixture of tocopherols has a more potent inhibitory effect on lipid peroxidation in human erythrocytes than α-tocopherol alone, which is attributed to the higher uptake of γ- and δ-tocopherol in the cells[1][2].

Table 2: Synergistic Effect of α- and δ-Tocopherol on Lipid Peroxidation in Oils

| Oil Type | Tocopherol Mixture (α:δ ratio) | Measured Antioxidant Effect (TEAC, µM) | Theoretical Additive Effect (TEAC, µM) | Synergy Observed |

| Sunflower Oil & Olive Pomace Oil | 7:1 | 497.8 | 464.8 | Yes |

TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength. A study evaluating the efficacy of α- and δ-tocopherol mixtures found that a 7:1 ratio exhibited a synergistic effect in protecting sunflower and olive pomace oil against oxidation[3]. The measured antioxidant effect of the mixture was significantly higher than the theoretical sum of the individual responses[3].

Experimental Protocols for Assessing Synergy

The synergistic antioxidant effects of tocopherol mixtures can be rigorously evaluated using a combination of in vitro antioxidant assays and specific analytical methods to quantify synergy.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

α-tocopherol, γ-tocopherol, δ-tocopherol standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Tocopherol Solutions: Prepare stock solutions of individual tocopherols and their mixtures (e.g., 1:1, 7:1 ratios of α:δ or α:γ) in methanol at various concentrations.

-

Assay:

-

Add 100 µL of the tocopherol solution (or methanol as a blank) to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation of Scavenging Activity: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without sample, and Asample is the absorbance of the DPPH solution with the tocopherol sample.

-

Determination of IC50: The IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Quercetin (as a standard)

-

Cell culture medium

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black microplate at a density that will result in a confluent monolayer on the day of the assay.

-

Treatment:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of individual tocopherols and their mixtures for 1 hour.

-

Include a vehicle control and a quercetin positive control.

-

-

Probe Loading: Add DCFH-DA solution to the cells and incubate for 30 minutes.

-

Induction of Oxidative Stress: Wash the cells with PBS and then add AAPH solution to induce peroxyl radical formation.

-

Measurement: Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as: CAA Unit = 100 - ( ∫SA / ∫CA ) x 100 where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control.

Determination of Synergy: Combination Index (CI) and Isobolographic Analysis

The Chou-Talalay method is a widely accepted approach to quantify the interaction between two or more agents[4][5].

-

Combination Index (CI): The CI provides a quantitative measure of the interaction.

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

The CI is calculated using the following equation: CI = (D)1/(Dx)1 + (D)2/(Dx)2

Where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., IC50), and (D)1 and (D)2 are the doses of drug 1 and drug 2 in combination that produce the same effect.

-

Isobolographic Analysis: This graphical method provides a visual representation of the interaction. The doses of two agents that produce a specific effect when used alone are plotted on the x- and y-axes. A straight line connecting these two points represents the line of additivity. Data points for combinations that fall below this line indicate synergy, while points above indicate antagonism[6][7][8].

Signaling Pathways and Molecular Mechanisms

The synergistic antioxidant effects of tocopherols are not solely due to direct radical scavenging but also involve the modulation of complex cellular signaling pathways that regulate the cellular antioxidant response and inflammatory processes.

Tocopherol Regeneration Cycle

The antioxidant activity of tocopherols involves the donation of a hydrogen atom from their chromanol ring to a lipid peroxyl radical, thereby neutralizing the radical and terminating the lipid peroxidation chain reaction. This process generates a tocopheryl radical, which is a relatively stable, unreactive species. For sustained antioxidant protection, the tocopheryl radical must be regenerated back to its active tocopherol form. This regeneration is a key aspect of the synergistic interaction within the broader antioxidant network, particularly with vitamin C (ascorbate)[5][9][10].

Caption: Tocopherol regeneration by ascorbate at the membrane-cytosol interface.

Modulation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. Different tocopherol isoforms have been shown to differentially modulate the Nrf2 pathway, with γ- and δ-tocopherol appearing to be more potent activators than α-tocopherol under certain conditions[11][12][13][14][15].

Caption: Synergistic activation of the Nrf2/ARE pathway by tocopherols.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Chronic activation of NF-κB is implicated in various inflammatory diseases. Tocopherols, particularly γ-tocopherol, have been shown to inhibit the activation of the NF-κB pathway[2][10][16][17][18][19]. This inhibition can occur at multiple levels, including the prevention of the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the active NF-κB dimer. The synergistic action of tocopherol isoforms may lead to a more potent suppression of this pro-inflammatory pathway.

Caption: Inhibition of the NF-κB signaling pathway by tocopherols.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Tocopherols have been shown to modulate MAPK signaling, although the effects can be complex and cell-type specific. Synergistic interactions between tocopherol isoforms may lead to a more pronounced regulation of these pathways, contributing to their overall protective effects. For instance, α-tocopherol has been shown to downregulate genes encoding for p38 and JNK, while upregulating the gene for ERK in neuronal cells[20].

Caption: Differential modulation of MAPK pathways by tocopherol mixtures.

Conclusion

The synergistic antioxidant effects of tocopherol isoforms represent a compelling area of research with significant implications for drug development and nutritional science. The evidence strongly suggests that the combined action of different tocopherols provides a more robust defense against oxidative stress than α-tocopherol alone. This synergy is not only a result of direct radical scavenging and regeneration but also stems from the complex interplay and modulation of key cellular signaling pathways, including the Nrf2, NF-κB, and MAPK pathways. A deeper understanding of these synergistic mechanisms will be crucial for the rational design of more effective antioxidant therapies and interventions. Future research should focus on elucidating the precise molecular interactions and dose-response relationships of various tocopherol combinations to fully harness their therapeutic potential.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mythreyaherbal.com [mythreyaherbal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis [mdpi.com]

- 9. scilit.com [scilit.com]

- 10. Inhibition of NF-kappa B DNA binding activity by alpha-tocopheryl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dietary tocopherols inhibit cell proliferation, regulate expression of ERα, PPARγ, and Nrf2, and decrease serum inflammatory markers during the development of mammary hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of Nrf2 – An update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tocotrienols Activate Nrf2 Nuclear Translocation and Increase the Antioxidant- Related Hepatoprotective Mechanism in Mice Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tocopherol isoforms (α-, γ-, and δ-) show distinct capacities to control Nrf-2 and NfκB signaling pathways that modulate inflammatory response in Caco-2 intestinal cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. α-Tocopherol attenuates NF-κB activation and pro-inflammatory cytokine IL-6 secretion in cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vitamin E γ-tocotrienol inhibits cytokine-stimulated NF-κB activation by induction of anti-inflammatory A20 via stress adaptive response due to modulation of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. DOT Language | Graphviz [graphviz.org]

The Role of Beta-Tocopherol in Inhibiting Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of beta-tocopherol, a key isoform of Vitamin E, in the inhibition of lipid peroxidation. While often overshadowed by its more prevalent counterpart, alpha-tocopherol, this compound exhibits significant antioxidant properties. This document consolidates quantitative data on its efficacy, details relevant experimental protocols for assessing its activity, and visualizes the underlying biochemical pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound as a potential therapeutic agent against oxidative stress-induced cellular damage.

Introduction to Lipid Peroxidation and the Role of Tocopherols

Lipid peroxidation is a detrimental oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. This chain reaction is initiated by reactive oxygen species (ROS) and results in the formation of lipid radicals (L•) and lipid peroxyl radicals (LOO•), leading to cellular damage and implication in numerous disease pathologies.